molecular formula C9H9BrN2O B2690056 2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- CAS No. 127920-64-3

2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro-

Cat. No.: B2690056
CAS No.: 127920-64-3
M. Wt: 241.088
InChI Key: ILOFLTSKJUDRAP-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- is a derivative of quinolinone, a class of compounds known for their diverse biological activities. Quinolinones are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- typically involves multi-step organic reactions. One common method includes the bromination of a quinolinone precursor followed by amination. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale chemical reactors where the reactions are optimized for maximum efficiency and yield. The process might include steps like purification, crystallization, and quality control to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone oxides, while substitution could result in various functionalized quinolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of quinolinone are explored for their potential as drugs. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, the compound might be used in the development of new materials, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Quinolinone, 3-amino-6-chloro-3,4-dihydro-
  • 2(1H)-Quinolinone, 3-amino-6-fluoro-3,4-dihydro-
  • 2(1H)-Quinolinone, 3-amino-6-iodo-3,4-dihydro-

Uniqueness

The uniqueness of 2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom can affect the compound’s electronic properties and its interactions with biological targets.

Properties

IUPAC Name

3-amino-6-bromo-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-3,7H,4,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOFLTSKJUDRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline hydrochloride (Davis, A. L., et al., J. Med. Chem., 7, 632 (1964)) according to procedures similar to those described in McCord, T. J., et al., J. Het. Chem., 9, 119 (1972), as follows. To 48% aqueous HBr solution (70 mL) was added 3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline hydrochloride (2.0 g, 9.3 mmol). The resulting mixture was stirred at reflux for 2 h. HPLC/MS indicated a nearly 1:1 mixture of desired product and its 8-bromo isomer plus a small amount of dibromo product. After cooling to RT, precipitate was filtered and treated with excess saturated aqueous Na2CO3 solution to make a basic (pH=10) mixture. This heterogenous mixture was extracted repeatedly with CH2Cl2. During these extractions, a substantial amount of solid remained undissolved and suspended in the aqueous layer. The combined organic extracts were dried over Na2SO4 and evaporated under vacuum. The resulting residue was chromatographed on silica gel eluted with 10% MeOH in CH2Cl2 to obtain the title compound (0.15 g). Additional title compound (0.56 g) was obtained by filtering the heterogenous aqueous layer and washing the filtered solid with water, then Et2O, and then 10% MeOH in Et2O before drying under vacuum.
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